N-(2-fluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide
Description
Historical Development of Benzofuran Scaffold in Drug Discovery
The benzofuran nucleus first gained prominence in the mid-20th century with the isolation of psoralen derivatives for dermatological applications. Early synthetic efforts focused on simple oxygen-containing heterocycles, but the discovery of macrocyclic benzofuran compounds with anti-hepatitis C virus activity in the 1990s marked a paradigm shift. The scaffold’s capacity to mimic peptide backbone geometry while maintaining aromatic stacking capabilities drove its adoption in kinase inhibitor development. Key milestones include:
The introduction of fluorine atoms at strategic positions, as seen in N-(2-fluorophenyl) derivatives, emerged as a critical strategy to modulate bioavailability and blood-brain barrier penetration.
Significance of N-(2-Fluorophenyl)-3-(2-Methoxyacetamido)Benzofuran-2-Carboxamide in Current Research
This compound’s structural features—a 2-fluorophenyl carboxamide group paired with a 3-position methoxyacetamido chain—create distinct electronic and steric properties. The fluorine atom induces strong dipole moments (μ = 1.41 D) while the methoxy group provides hydrogen-bond acceptor sites, enabling simultaneous interactions with enzymatic active sites and allosteric pockets. Recent studies highlight its role as:
- Kinase domain modulator : The planar benzofuran core facilitates π-π stacking with tyrosine kinase ATP-binding pockets, while the fluorophenyl group enhances hydrophobic contacts.
- Antimicrobial candidate : Structural analogs demonstrate MIC values ≤2 μg/mL against methicillin-resistant Staphylococcus aureus through undecaprenyl pyrophosphate synthase inhibition.
- Protease recognition element : The carboxamide moiety mimics transition states in HIV-1 protease cleavage reactions, with molecular docking scores (Glide XP = -9.3 kcal/mol) surpassing first-generation inhibitors.
Structural Classification Within Benzofuran-Carboxamide Family
The compound belongs to the Type III subclass of benzofuran derivatives, characterized by:
Core features :
- Benzofuran oxygen at position 1
- Carboxamide at position 2
- Meta-substituted side chains at position 3
Substituent analysis :
| Position | Group | Electronic Contribution | Role |
|---|---|---|---|
| 2 | N-(2-fluorophenyl) carboxamide | Withdrawing (-I, -σ) | Enhances metabolic stability |
| 3 | 2-Methoxyacetamido | Donating (+M) | Improves aqueous solubility |
Comparative analysis with prototypical derivatives:
$$ \text{LogP Comparison:} $$
- Parent benzofuran: 2.1
- 2-Carboxamide analog: 1.7
- N-(2-Fluorophenyl)-3-(2-methoxyacetamido) derivative: 2.4
The fluorine atom’s electronegativity (χ = 4.0) creates a localized dipole that strengthens membrane permeability compared to non-halogenated analogs, while the methoxyacetamido chain’s rotatable bonds (n = 4) maintain conformational flexibility for target engagement.
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-[(2-methoxyacetyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c1-24-10-15(22)21-16-11-6-2-5-9-14(11)25-17(16)18(23)20-13-8-4-3-7-12(13)19/h2-9H,10H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKFKRZVMCZYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-fluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide” typically involves multiple steps, including the formation of the benzofuran core, introduction of the fluorophenyl group, and attachment of the methoxyacetamido moiety. Common synthetic routes may include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Fluorophenyl Group: This step may involve nucleophilic aromatic substitution or other suitable methods to introduce the fluorine atom.
Attachment of Methoxyacetamido Group: This can be done through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the methoxyacetamido group.
Reduction: Reduction reactions could target the carbonyl groups or other reducible sites in the molecule.
Substitution: The fluorophenyl group may participate in substitution reactions, especially under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
“N-(2-fluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide” may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(2-fluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide” would depend on its specific biological targets. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzamide, furancarboxamide, and benzofuran derivatives. Below is a comparative analysis based on substituent effects, molecular conformation, and reported applications:
Table 1: Structural and Functional Comparison
Substituent Effects on Bioactivity
- Fluorine vs. Nitro Groups : The 2-fluorophenyl group in the target compound likely offers better metabolic stability compared to the nitro group in N-(2-nitrophenyl)furan-2-carboxamide, which is prone to reduction reactions . Fluorine’s electronegativity may also enhance binding to target enzymes via dipole interactions.
- Methoxyacetamido vs. Methyl/Trifluoromethyl : The 2-methoxyacetamido group introduces both hydrogen-bonding capacity (amide NH) and moderate hydrophilicity (methoxy), contrasting with the purely hydrophobic methyl or trifluoromethyl groups in mepronil and flutolanil .
Conformational Analysis
- Planarity and Intramolecular Interactions : The benzofuran core in the target compound may adopt a planar conformation similar to furancarboxamides like fenfuram. However, steric hindrance from the 2-fluorophenyl group could reduce planarity compared to N-(2-nitrophenyl)furan-2-carboxamide, where intramolecular H-bonding (N1⋯O3) stabilizes the structure .
- Dihedral Angles : In N-(2-nitrophenyl)furan-2-carboxamide, the dihedral angle between the phenyl and furan rings is 9.71°, while steric effects from the methoxyacetamido group in the target compound might increase this angle, affecting molecular packing and crystal lattice stability .
Biological Activity
N-(2-fluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in neuroprotection and antioxidant effects. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This structure features a benzofuran core with substituents that may influence its biological activity. The presence of the fluorine atom and methoxyacetamido group is particularly noteworthy for its potential pharmacological effects.
Neuroprotective Effects
Research indicates that derivatives of benzofuran-2-carboxamide, including this compound, exhibit significant neuroprotective properties. A study synthesized various benzofuran derivatives and assessed their ability to protect neuronal cells from NMDA-induced excitotoxicity. Among these, certain derivatives demonstrated comparable efficacy to memantine, a known NMDA antagonist, suggesting that modifications to the benzofuran structure can enhance neuroprotective effects .
Key Findings:
- Compound 1f (similar structure) showed potent neuroprotection at 30 μM.
- Compound 1j exhibited significant anti-excitotoxic effects at concentrations of 100 and 300 μM.
- Structure-activity relationship studies indicated that specific substitutions (e.g., -CH3 at R2) are crucial for enhancing neuroprotective activity.
Antioxidant Activity
Antioxidant assays demonstrated that several synthesized benzofuran derivatives effectively scavenge reactive oxygen species (ROS). For instance, compound 1j was found to inhibit lipid peroxidation in rat brain homogenates, showcasing its potential as an antioxidant . This property is essential for mitigating oxidative stress-related neuronal damage.
In Vitro Studies
In vitro studies have been pivotal in understanding the biological activity of this compound. The following table summarizes key findings from various studies assessing the biological activity of related compounds:
| Compound | Concentration (μM) | Neuroprotective Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | 30 | Comparable to memantine | Moderate |
| Compound 1f | 30 | Potent | Low |
| Compound 1j | 100 / 300 | Significant | High |
Case Study: Neuroprotection Against Excitotoxicity
In a controlled laboratory setting, researchers evaluated the neuroprotective effects of this compound on cultured rat cortical neurons exposed to NMDA. The results indicated that the compound significantly reduced cell death compared to untreated controls, highlighting its potential therapeutic application in neurodegenerative diseases .
Case Study: Antioxidant Potential
Another study focused on the antioxidant properties of the compound using DPPH radical scavenging assays. The results showed that the compound effectively reduced DPPH radicals, indicating strong antioxidant capabilities. This suggests its potential role in preventing oxidative stress-related cellular damage .
Q & A
Basic: What are the optimal synthetic routes for N-(2-fluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the benzofuran core. Key steps include:
Benzofuran Core Formation : Cyclization of substituted phenols using acid catalysts (e.g., H₂SO₄) or transition-metal-mediated coupling .
Amide Coupling : Introduce the 2-methoxyacetamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) between benzofuran-3-amine and methoxyacetic acid .
Final Carboxamide Formation : React the benzofuran intermediate with 2-fluoroaniline using coupling agents like DCC or HATU under inert conditions (N₂ atmosphere) to prevent oxidation .
Optimization Tips :
- Use polar aprotic solvents (DMF, acetonitrile) for better solubility of intermediates.
- Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), methoxy singlet (δ ~3.3 ppm), and amide NH (δ ~10 ppm).
- ¹³C NMR : Confirm carbonyl carbons (amide C=O at ~165–170 ppm) and benzofuran carbons .
Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methoxyacetamido group) .
HPLC-PDA : Assess purity (>95%) with a C18 column, mobile phase: acetonitrile/water (70:30), flow rate 1 mL/min .
Advanced: How to design experiments to determine the mechanism of action of this compound?
Methodological Answer:
Target Identification :
- Perform kinase inhibition assays or protein binding studies (SPR, ITC) to identify targets .
- Use CRISPR-Cas9 knockout libraries to screen for genes modulating compound sensitivity .
Pathway Analysis :
- Treat cell lines (e.g., HeLa, HEK293) and analyze transcriptomic (RNA-seq) or proteomic (LC-MS/MS) changes .
In Silico Docking :
- Use AutoDock Vina to model interactions with potential targets (e.g., kinases, GPCRs). Validate with mutagenesis studies .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Standardize Assay Conditions :
- Control variables: cell line (e.g., MCF-7 vs. HepG2), solvent (DMSO concentration ≤0.1%), and incubation time .
SAR Analysis :
- Synthesize analogs with systematic substituent variations (e.g., replacing fluorine with chloro or methoxy) and compare IC₅₀ values .
- Example SAR Table:
| Substituent (R) | Bioactivity (IC₅₀, μM) | Target | Reference |
|---|---|---|---|
| 2-Fluorophenyl | 0.45 | Kinase X | |
| 2-Chlorophenyl | 1.20 | Kinase X | |
| 2-Methoxyphenyl | >10 | Inactive |
Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Advanced: What computational methods predict the binding affinity of this compound?
Methodological Answer:
Molecular Dynamics (MD) Simulations :
- Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability and key interactions (H-bonds, π-π stacking) .
Free Energy Perturbation (FEP) :
- Calculate ΔΔG values for substituent modifications (e.g., fluorine vs. chlorine) to predict affinity changes .
Machine Learning Models :
- Train models on public databases (ChEMBL) using descriptors like LogP, polar surface area, and topological indices .
Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Analog Synthesis :
- Modify substituents: fluorophenyl (electron-withdrawing), methoxy (electron-donating), or bulky groups (tert-butyl) .
Biological Testing :
- Screen analogs against disease-relevant assays (e.g., antiproliferative activity in cancer cells, enzyme inhibition) .
Data Analysis :
- Use QSAR software (e.g., MOE) to correlate structural features (Hammett σ, molar refractivity) with activity .
Crystallography :
- Solve co-crystal structures (e.g., with kinase X) to identify critical binding motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
